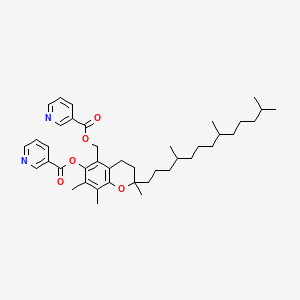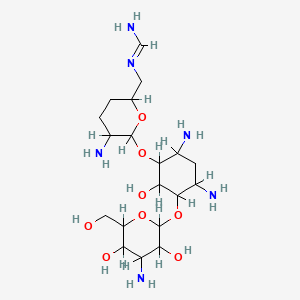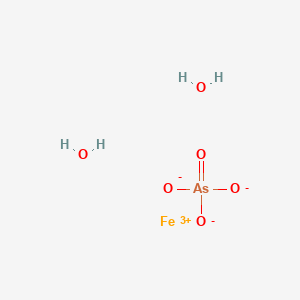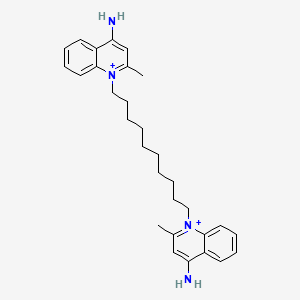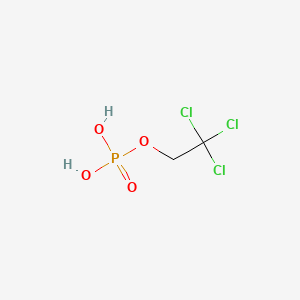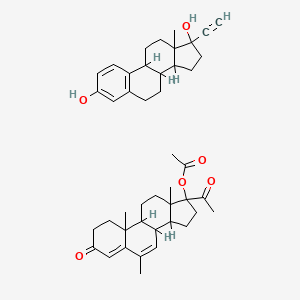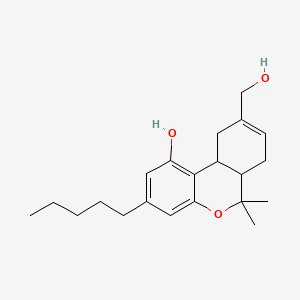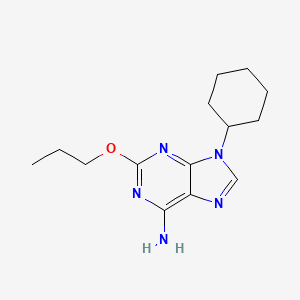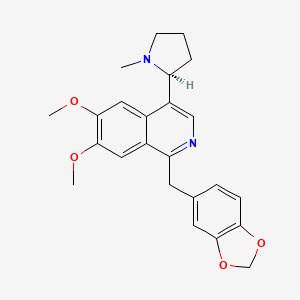
Macrostomine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macrostomine is a natural product found in Papaver macrostomum with data available.
科学的研究の応用
Synthesis and Isolation
- Macrostomine has been synthesized from natural nicotine through a concise five-step process, involving a pyridyne Diels-Alder cycloaddition reaction and a Kumada cross-coupling reaction on a 1-chloroisoquinoline intermediate (Enamorado, Ondachi, & Comins, 2010).
- The alkaloid macrostomine was isolated from Papaver arenarium, along with other alkaloids such as glycomarine and cheilanthifoline, showcasing its natural occurrence and potential for varied applications (Israilov, Manushakyan, Mnatsakanyan, & Yunusov, 2004).
Macrophage Research and Health Implications
- Macrophages, closely associated with macrostomine, have been studied for their role in heart failure, particularly in promoting cardiac fibrosis and diastolic dysfunction. This indicates potential implications of macrostomine in cardiac health research (Lim, 2018).
Education and Learning Applications
- Macrostomine's role extends into education, where its implications in scientific inquiry learning models using Macromedia Flash have been studied. This research aims at improving students' understanding of concepts and science process skills, highlighting macrostomine's relevance in educational methodologies (Hutahaean, Harahap, & Derlina, 2017).
Broader Scientific and Policy Implications
- In a broader context, the study of macrostomine and related macrophages contributes to our understanding of science policy, enriching the educational landscape for graduate students in science and engineering. This is crucial for comprehending the complexities of science policy and its societal impact (Bernstein, Reifschneider, Bennett, & Wetmore, 2017).
特性
CAS番号 |
53912-94-0 |
|---|---|
製品名 |
Macrostomine |
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-4-[(2S)-1-methylpyrrolidin-2-yl]isoquinoline |
InChI |
InChI=1S/C24H26N2O4/c1-26-8-4-5-20(26)18-13-25-19(9-15-6-7-21-24(10-15)30-14-29-21)17-12-23(28-3)22(27-2)11-16(17)18/h6-7,10-13,20H,4-5,8-9,14H2,1-3H3/t20-/m0/s1 |
InChIキー |
XISGRFQSYRKPNQ-FQEVSTJZSA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5 |
SMILES |
CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5 |
正規SMILES |
CN1CCCC1C2=CN=C(C3=CC(=C(C=C32)OC)OC)CC4=CC5=C(C=C4)OCO5 |
その他のCAS番号 |
53912-94-0 |
同義語 |
macrostomine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



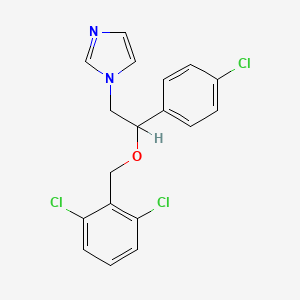
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
